molecular formula C21H27N3O B11653141 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide

8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide

Cat. No.: B11653141
M. Wt: 337.5 g/mol
InChI Key: GPYPKGJDNITRCU-UHFFFAOYSA-N
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Description

8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its hexahydro-pyrazino-carbazole core, which is further functionalized with a cyclohexyl group and a carboxamide moiety. The compound’s intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to selectively inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, potentially leading to antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide apart from similar compounds is its specific functionalization with a carboxamide group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-4-carboxamide

InChI

InChI=1S/C21H27N3O/c22-21(25)24-12-11-23-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(24)20(16)23/h9-10,13-14,19H,1-8,11-12H2,(H2,22,25)

InChI Key

GPYPKGJDNITRCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)C(=O)N

Origin of Product

United States

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